(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c19-13-5-3-6-14(20)17(13)18(26)22-10-16(25)24-23-9-11-8-21-15-7-2-1-4-12(11)15/h1-9,21H,10H2,(H,22,26)(H,24,25)/b23-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMQWEGJZXSQOC-NUGSKGIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide is a synthetic compound that integrates an indole moiety, known for its biological significance, with a hydrazine and benzamide structure. This combination suggests potential pharmacological activities, particularly in oncology and neuroprotection. This article reviews the biological activities associated with this compound, focusing on its cytotoxicity, antioxidant properties, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Indole moiety : Commonly found in many natural products and known for various biological activities.
- Hydrazine component : Often linked to antitumor activity.
- Benzamide structure : Typically associated with neuroprotective effects.
The molecular formula is with a molecular weight of approximately 427.5 g/mol .
Cytotoxicity
Research has demonstrated that compounds containing indole and hydrazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that related indole-hydrazinyl compounds have IC50 values indicating potent anticancer activity:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1 | A2780 | 11.6 |
| 3 | HeLa | 19.4 |
These values suggest that the compound may also possess similar or enhanced cytotoxic properties against tumor cells .
Antioxidant Activity
Antioxidant potential has been assessed using spectrophotometric methods, indicating that indole-hydrazinyl derivatives can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related cellular damage, which is often implicated in cancer progression .
The mechanisms through which (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide exerts its effects include:
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
- Inhibition of Cell Proliferation : Studies show that similar compounds can significantly reduce cell viability in cancer lines by inducing cell cycle arrest .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to trigger apoptotic pathways in tumor cells .
Case Studies
A recent study synthesized various derivatives of indole-hydrazine compounds and evaluated their cytotoxicity against MCF-7 and HCT-116 cell lines. The most potent derivative exhibited an IC50 value of 1.04 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several hydrazone- and indole-containing derivatives. Key analogues include:
Table 1: Structural Analogues and Substituent Variations
Key Observations :
- Indole Position : The target compound’s indole group at C3 (vs. C5 in thiazole derivatives ) may influence π-stacking interactions in biological targets.
- Halogen Effects : The 2-chloro-6-fluorobenzamide moiety distinguishes it from analogues with bromo (X66 ) or unsubstituted benzamide groups. Halogens enhance lipophilicity and binding affinity .
- Core Heterocycles: Triazine (X66, C1) and quinoline (Compound 13) cores introduce distinct electronic environments compared to the benzamide scaffold.
Key Observations :
Key Observations :
- Anticancer Potency: Quinoline-indole hydrazones (e.g., Compound 16) show lower IC50 values (~7.4 µM) than thiazole derivatives, likely due to enhanced DNA intercalation .
- Antimicrobial Activity : Acetamide derivatives exhibit broad-spectrum activity, with MIC values comparable to standard drugs .
Q & A
Q. What are the key synthetic routes for preparing (E)-N-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)-2-chloro-6-fluorobenzamide?
Methodological Answer: The synthesis involves sequential condensation and functionalization steps:
Hydrazone Formation : React 1H-indole-3-carbaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the hydrazinylidene intermediate .
Amide Coupling : Use 2-chloro-6-fluorobenzoic acid activated via EDC/HOBt or DCC to react with the hydrazinyl-oxoethyl intermediate in anhydrous DMF .
Purification : Employ column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization (ethanol/water) to isolate the pure product.
Validation : Monitor via TLC (Rf ~0.4 in CHCl₃/MeOH) and confirm structure using ¹H/¹³C NMR (e.g., indole NH at δ 10.2 ppm, hydrazone proton at δ 8.1 ppm) .
Q. How is the compound characterized structurally?
Methodological Answer: Use a combination of:
- Spectroscopy : ¹H/¹³C NMR, FT-IR (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₅ClFN₃O₂: 396.08 g/mol).
- X-ray Crystallography (if single crystals are obtained): Resolve bond lengths (e.g., C=N hydrazone: ~1.28 Å) and dihedral angles to confirm E-configuration .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Molecular Docking : Use software like AutoDock Vina or MOE to dock the compound into target protein structures (e.g., kinases from PDB ID 3ERT). Optimize the ligand’s conformation and score binding affinities (ΔG < -8 kcal/mol suggests strong interaction) .
MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition) .
Q. What strategies resolve contradictions between experimental and computational data?
Methodological Answer:
- Case Example : If NMR suggests a planar hydrazone conformation, but docking predicts a twisted geometry:
- Re-examine crystallography data : Check for solvent effects or crystal packing forces .
- DFT Calculations : Perform B3LYP/6-31G* optimization in Gaussian to compare theoretical/experimental geometries .
- Variable-Temperature NMR : Probe conformational flexibility (e.g., coalescence of signals at elevated temps) .
Q. How is the compound’s fluorescence or photophysical behavior exploited in research?
Methodological Answer:
-
Fluorescence Quenching Studies : Titrate with biomacromolecules (e.g., BSA) and measure λemission shifts (∆λ > 10 nm suggests binding).
-
Quantum Yield Calculation : Compare integrated emission intensity with a reference (e.g., quinine sulfate) using:
Critical Analysis of Contradictions
- vs. 17 : Variations in hydrazone C=N bond lengths (1.28 Å vs. 1.31 Å) may arise from crystallographic resolution differences. Cross-validate with DFT-optimized structures.
- vs. 19 : Discrepancies in predicted vs. observed bioactivity (e.g., COX-2 inhibition) could reflect off-target effects. Use proteome-wide docking or kinome screening to identify secondary targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
